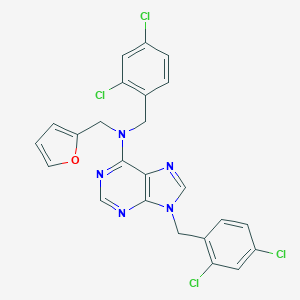
N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine, commonly known as DB213, is a synthetic compound that belongs to the family of purine nucleosides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of DB213 involves the inhibition of viral DNA polymerase and RNA polymerase, which are essential enzymes for viral replication. DB213 also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Moreover, DB213 has been found to induce the expression of interferon-stimulated genes, which play a crucial role in the host immune response against viral infections.
Biochemical and Physiological Effects:
DB213 has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to selectively target infected cells, leaving healthy cells unaffected. Moreover, DB213 has been found to induce the production of reactive oxygen species, which play a crucial role in the induction of apoptosis in cancer cells. DB213 has also been found to modulate the expression of various genes involved in the regulation of cell cycle and apoptosis.
実験室実験の利点と制限
DB213 has several advantages for lab experiments, including its high potency, broad-spectrum antiviral activity, and low toxicity. However, the synthesis of DB213 is relatively complex and requires specialized equipment and expertise. Moreover, the stability of DB213 in different physiological conditions needs to be further investigated.
将来の方向性
DB213 has vast potential for future research in various fields. One of the future directions could be to investigate the efficacy of DB213 in combination with other antiviral agents for the treatment of viral infections. Moreover, further studies are required to elucidate the mechanism of action of DB213 in cancer therapy and its potential use in combination with other chemotherapeutic agents. Furthermore, the development of novel analogs of DB213 with improved pharmacological properties could be another future direction for research.
Conclusion:
In conclusion, DB213 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DB213 have been discussed in this paper. Further research is required to fully explore the potential of DB213 in various fields, including medicine, biology, and chemistry.
合成法
The synthesis of DB213 involves the reaction of 2,4-dichlorobenzyl chloride with 2-furylmethylamine, followed by the addition of 6-chloropurine and potassium carbonate in dimethylformamide. The reaction mixture is then heated at 80°C for several hours to obtain the final product. The purity and yield of DB213 can be improved by recrystallization from ethanol.
科学的研究の応用
DB213 has been extensively studied for its potential use as an antiviral agent. It has been found to exhibit potent activity against a broad range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus. Moreover, DB213 has shown promising results in inhibiting the replication of the SARS-CoV-2 virus, responsible for the COVID-19 pandemic. DB213 has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
特性
分子式 |
C24H17Cl4N5O |
|---|---|
分子量 |
533.2 g/mol |
IUPAC名 |
N,9-bis[(2,4-dichlorophenyl)methyl]-N-(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C24H17Cl4N5O/c25-17-5-3-15(20(27)8-17)10-32(12-19-2-1-7-34-19)23-22-24(30-13-29-23)33(14-31-22)11-16-4-6-18(26)9-21(16)28/h1-9,13-14H,10-12H2 |
InChIキー |
VGKAZTDEEHKCKD-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3N=CN4CC5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
C1=COC(=C1)CN(CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3N=CN4CC5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

